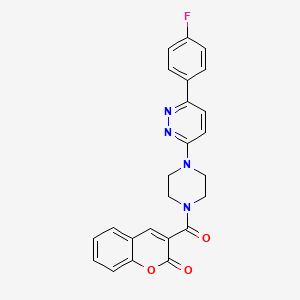
3-(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a chemical compound that belongs to the class of pyridazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmacology.
Applications De Recherche Scientifique
Crystal Structure and Molecular Interactions
The study by Shen et al. (2012) elucidates the crystal structure of a similar compound, emphasizing the planarity between the carbonyl and carboxyl groups with the quinoline ring, and detailing the molecular interactions within the crystal lattice, such as weak C—H⋯F hydrogen bonds. This structural information can be crucial for understanding the compound's reactivity and stability (Shen, J., Qian, J., Gu, J., & Hu, X. (2012)).
Synthesis and Bioactivity
Research by Parveen et al. (2017) describes the synthesis of chromene and quinoline conjugates with pyrimidine-piperazine structures, evaluated for their cytotoxic activities against human breast cancer and kidney cells. This study underscores the importance of structural modifications to enhance anti-proliferative activities, offering insights into the compound's potential therapeutic applications (Parveen, I., Ahmed, N., Idrees, D., Khan, P., & Hassan, M. (2017)).
Antinociceptive Activity
Gökçe, Dogruer, and Şahin (2001) synthesized a series of pyridazinone derivatives to evaluate their antinociceptive activity, identifying specific modifications that enhance activity beyond that of aspirin. This research points to the compound's potential utility in pain management (Gökçe, M., Dogruer, D., & Şahin, M. (2001)).
Glucan Synthase Inhibitors
Ting et al. (2011) explore pyridazinones as glucan synthase inhibitors, identifying compounds with significant efficacy in mouse models of Candida glabrata infection. This suggests the compound's potential in antifungal therapies (Ting, P., Kuang, R., Wu, H., et al. (2011)).
DNA Binding and Anti-Proliferative Properties
Ahagh et al. (2019) synthesized benzochromene derivatives and assessed their cytotoxic potencies and DNA binding properties, indicating the compound's mechanism of inducing apoptosis in colorectal cancer cells. This research offers a promising avenue for cancer treatment (Ahagh, M. H., Dehghan, G., Mehdipour, M., et al. (2019)).
Antibacterial and Antifungal Agents
Nagaraj et al. (2019) detail the synthesis of piperazine-linked methylene-bis-coumarins with potent antibacterial activity against various human pathogenic strains, highlighting the compound's relevance in addressing bacterial infections (Nagaraj, A., Srinivas, S., Naik, P. R., & Neelofer, R. (2019)).
Propriétés
IUPAC Name |
3-[4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazine-1-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN4O3/c25-18-7-5-16(6-8-18)20-9-10-22(27-26-20)28-11-13-29(14-12-28)23(30)19-15-17-3-1-2-4-21(17)32-24(19)31/h1-10,15H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUXUAPZSKHEAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=C(C=C3)F)C(=O)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

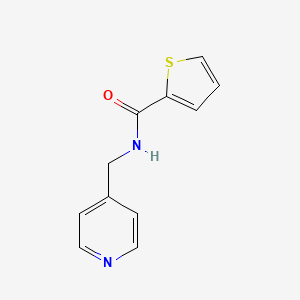
![2-Chloro-N-[(6-methoxy-5-phenylmethoxypyridin-2-yl)methyl]propanamide](/img/structure/B2785121.png)
![5-(3-methoxybenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2785122.png)
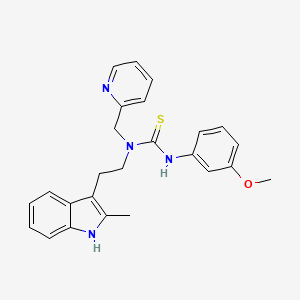
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(diethylamino)benzamide](/img/structure/B2785125.png)
![3-(2,5-dimethylbenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2785126.png)
![N-[6-(4-chlorophenyl)-4-methyl-2-oxo-2H-pyran-3-yl]benzenecarboxamide](/img/structure/B2785127.png)
![2-(2-Hydroxy-2-phenylethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2785128.png)
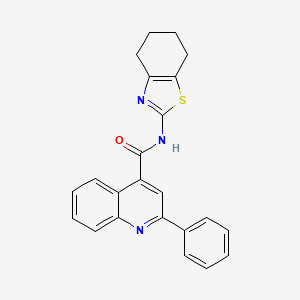
![7-benzyl-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
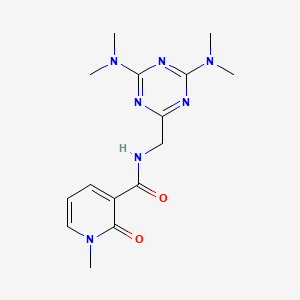
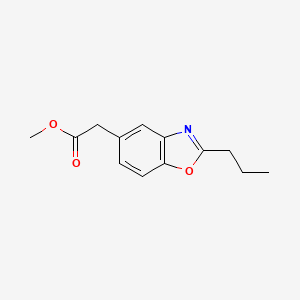
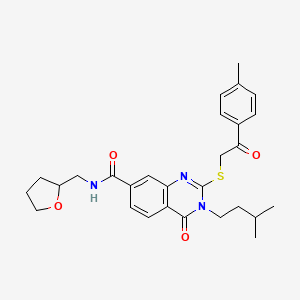
![N-(2,5-dimethoxyphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2785139.png)